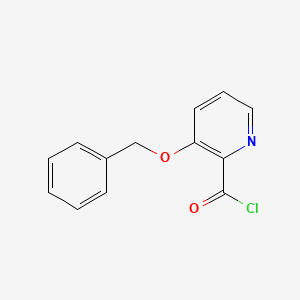
3-(Benzyloxy)picolinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)picolinoyl chloride is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of picolinic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyloxy group, and the carboxyl group is converted to an acyl chloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)picolinoyl chloride typically involves the reaction of 3-hydroxy picolinic acid with benzyl alcohol to form the benzyloxy derivative, followed by conversion to the acyl chloride using reagents such as thionyl chloride or oxalyl chloride . The reaction conditions generally require an inert atmosphere and controlled temperatures to prevent decomposition or side reactions.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates like acyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)picolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base to neutralize the released hydrogen chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Electrophilic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under controlled conditions to introduce substituents on the aromatic ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)picolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for the synthesis of pharmaceutical compounds and drug development.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)picolinoyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in electron-donating or withdrawing interactions, influencing the reactivity of the aromatic ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbonyl Chloride Hydrochloride: Similar structure but lacks the benzyloxy group.
Picolinic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
3-(Benzyloxy)picolinoyl chloride is unique due to the presence of both the benzyloxy group and the acyl chloride functionality. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
3-phenylmethoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
VBCCAKZSAHUYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


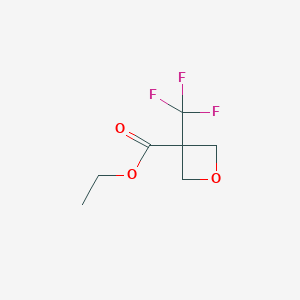
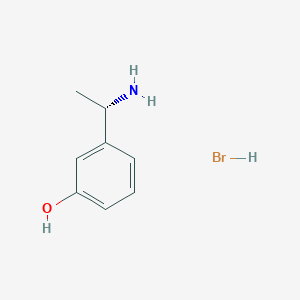
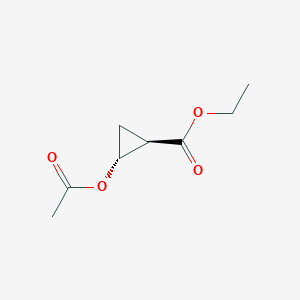
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
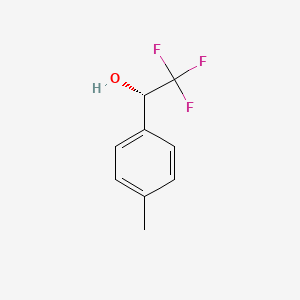

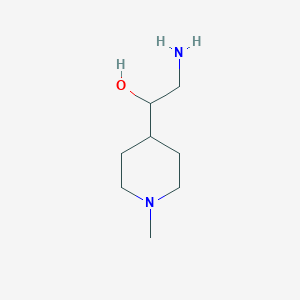
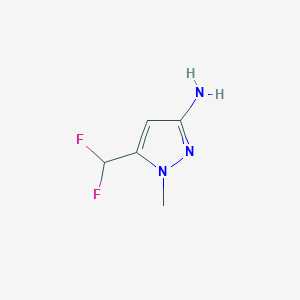
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
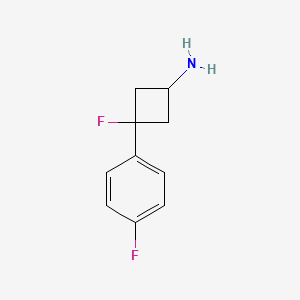
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)

